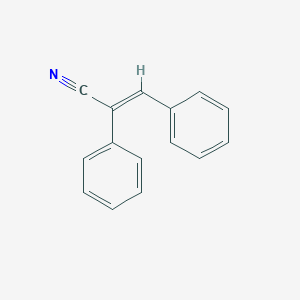

2,3-Diphenylacrylonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12489. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-2,3-diphenylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-11H/b15-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOKYTYWXOYPOX-PTNGSMBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062478 | |

| Record name | Benzeneacetonitrile, .alpha.-(phenylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2510-95-4 | |

| Record name | Benzeneacetonitrile, alpha-(phenylmethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Diphenylacrylonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Diphenylacrylonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetonitrile, .alpha.-(phenylmethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetonitrile, .alpha.-(phenylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-diphenylacrylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Diphenylacrylonitrile (CAS 2510-95-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Diphenylacrylonitrile (CAS 2510-95-4), a compound of significant interest in medicinal chemistry and materials science. This document consolidates key data on its physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it delves into its biological activities, particularly its emerging role as a potent anticancer agent, and elucidates its mechanism of action. Detailed experimental protocols for its synthesis and spectroscopic analysis are provided, alongside a visual representation of its proposed signaling pathway.

Chemical and Physical Properties

This compound, also known as α-phenylcinnamonitrile, is a white to off-white solid crystalline compound.[1] Its core structure features two phenyl groups and a nitrile group attached to an acrylonitrile backbone, leading to a conjugated system that contributes to its unique chemical and photophysical properties.[2]

| Property | Value | Reference(s) |

| CAS Number | 2510-95-4 | [1] |

| Molecular Formula | C₁₅H₁₁N | [1] |

| Molecular Weight | 205.26 g/mol | [1] |

| Melting Point | 85-87 °C | [1][3] |

| Boiling Point | 120-125 °C at 0.5 Torr | [4] |

| Appearance | White to Off-White Solid | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

Synthesis

A prevalent and efficient method for the synthesis of this compound and its derivatives is the Knoevenagel condensation.[2] This reaction involves the base-catalyzed condensation of an active methylene compound, such as benzyl cyanide, with a carbonyl compound like benzaldehyde.[2][5]

General Experimental Protocol: Knoevenagel Condensation

The synthesis of (Z)-2,3-diphenylacrylonitrile can be achieved by the Knoevenagel condensation of benzyl cyanide with benzaldehyde.[5][6]

Materials:

-

Benzyl cyanide

-

Benzaldehyde

-

Ethanol

-

Sodium ethoxide

-

Dichloromethane

-

n-hexane

-

Silica gel

Procedure:

-

To a solution of benzaldehydes (2.5 mmol) in ethanol (15–20 mL), add benzyl cyanide (2.0 mmol).[6]

-

Stir the mixture at room temperature for 10–15 minutes.[6]

-

Add a solution of sodium ethoxide (0.7 g, 10 mmol) in ethanol (10 mL) dropwise to the reaction mixture with constant stirring.[6]

-

Vigorously stir the reaction mixture for 20–72 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Upon completion, remove the solid materials by filtration and evaporate the solvent.[6]

-

Purify the crude product by silica gel column chromatography using a gradient elution of dichloromethane and n-hexane (from 1:1 to 7:3).[6]

Spectroscopic Data

The structural identification of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | |||

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25 - 7.50 | m | 10H | Aromatic protons |

| 7.74 | s | 1H | Vinylic proton |

| ¹³C NMR (CDCl₃) | |

| Chemical Shift (δ) ppm | Assignment |

| 158.31 | C=C (quaternary) |

| 141.16 | C=C (vinylic CH) |

| 131.84, 130.07, 129.25 | Aromatic CH |

| 113.44 | Nitrile carbon (-C≡N) |

| 83.31 | C-CN (quaternary) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3060 - 3030 | Aromatic C-H stretch |

| 2220 | Nitrile (-C≡N) stretch |

| 1600, 1495, 1450 | Aromatic C=C stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 205 | [M]⁺ (Molecular ion) |

| 178 | [M - HCN]⁺ |

| 102 | [C₈H₆]⁺ |

Biological Activity and Mechanism of Action

This compound and its derivatives have demonstrated significant potential as anticancer agents.[5][7] Studies have shown that these compounds exhibit considerable antiproliferative activity against various human cancer cell lines, including gastric, ovarian, and colon cancer.[5][7]

The primary mechanism of action for the anticancer effects of this compound derivatives is the inhibition of tubulin polymerization.[8] By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, which is crucial for mitotic spindle formation and cell division.[8] This disruption leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis (programmed cell death).[7][9]

Signaling Pathway

The proposed signaling pathway for the anticancer activity of this compound is depicted below.

References

- 1. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]

- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. minio.scielo.br [minio.scielo.br]

- 6. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe [mdpi.com]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Diphenylacrylonitrile

Introduction

2,3-Diphenylacrylonitrile, a member of the stilbene family of compounds, is a significant organic molecule with a rich history in chemical synthesis and burgeoning interest in the field of medicinal chemistry. Its derivatives have been the subject of extensive research, demonstrating a wide array of biological activities, most notably as potent anticancer agents.[1][2] This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing a detailed overview of the physicochemical properties, spectroscopic data, and relevant biological activities of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative foundation for its use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₁N | [3] |

| Molecular Weight | 205.26 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 85-87 °C | |

| Boiling Point | ~333.93 °C (estimate) | |

| Solubility | Soluble in chloroform and methanol (slightly). |

Spectroscopic Data

The structural elucidation of this compound is critically dependent on various spectroscopic techniques. The following tables provide expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following data is for 2-benzylidenemalononitrile, a structurally similar compound. The chemical shifts for this compound are expected to be in a similar range.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |

| 7.91 | Doublet | 2H | Aromatic protons | [4] |

| 7.79 | Singlet | 1H | Vinylic proton | [4] |

| 7.57 | Multiplet | 3H | Aromatic protons | [4] |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Reference(s) |

| 159.97 | Vinylic carbon | [4] |

| 134.54 | Aromatic carbon | [4] |

| 130.77 | Aromatic carbon | [4] |

| 130.61 | Aromatic carbon | [4] |

| 113.62 | Nitrile carbon (-C≡N) | [4] |

| 112.47 | Vinylic carbon | [4] |

| 82.56 | Quaternary vinylic carbon | [4] |

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| 3100-3000 | Aromatic C-H stretch | |

| 2240-2220 | Nitrile (-C≡N) stretch | [5] |

| 1600-1450 | Aromatic C=C stretch | [5] |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Interpretation | Reference(s) |

| 205 | [M]⁺ (Molecular ion) | [6] |

| 204 | [M-H]⁺ | [6] |

| 178 | [M-HCN]⁺ |

Experimental Protocols

Synthesis of (E)-2,3-Diphenylacrylonitrile

A common and effective method for the synthesis of (E)-2,3-diphenylacrylonitrile is the Knoevenagel condensation.[2]

Materials:

-

Benzaldehyde

-

Phenylacetonitrile

-

Sodium ethoxide

-

Ethanol

Procedure:

-

Dissolve benzaldehyde (1.1 equivalents) and phenylacetonitrile (1.0 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure (E)-2,3-diphenylacrylonitrile.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare a KBr pellet by grinding 1-2 mg of this compound with approximately 100 mg of dry KBr powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

-

Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

-

Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

Biological Activity and Signaling Pathways

Derivatives of this compound have demonstrated significant potential as anticancer agents.[1] Studies have shown that these compounds can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells.[1] The proposed mechanism involves the inhibition of tubulin polymerization, a critical process for cell division.

The diagram above illustrates the proposed signaling pathway for the anticancer activity of this compound derivatives. The compound inhibits tubulin, leading to the disruption of microtubule dynamics. This disruption triggers a cell cycle arrest at the G2/M phase, ultimately leading to programmed cell death, or apoptosis.

Conclusion

This compound is a molecule of significant interest due to its versatile chemical nature and the promising biological activities of its derivatives. This technical guide has provided a comprehensive overview of its core physicochemical properties, detailed spectroscopic data for its characterization, and standardized experimental protocols. The elucidation of the anticancer mechanism of its derivatives highlights the potential of this scaffold in drug discovery and development. The information presented herein is intended to be a valuable resource for researchers and scientists working with this important class of compounds.

References

- 1. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. minio.scielo.br [minio.scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - this compound (C15H11N) [pubchemlite.lcsb.uni.lu]

2,3-Diphenylacrylonitrile molecular weight and formula

An In-Depth Technical Guide on 2,3-Diphenylacrylonitrile

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of compounds is paramount. This guide provides core data on this compound, a molecule of interest in various research domains.

Physicochemical Data Summary

The essential quantitative data for this compound are summarized in the table below for straightforward reference and comparison.

| Property | Value | Source |

| Molecular Formula | C15H11N | [1][2][3][4] |

| Molecular Weight | 205.26 g/mol | [1][3] |

| Monoisotopic Mass | 205.089149355 Da | [1][5] |

| Melting Point | 85-87 °C | [3] |

Experimental Protocols

Detailed experimental methodologies for determining the properties cited above are crucial for reproducibility and validation. While specific experimental records for the cited data are not publicly available, standard analytical techniques are employed for such characterizations.

Determination of Molecular Weight and Formula:

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is the primary method for determining the accurate mass and elemental composition of a compound. The monoisotopic mass of 205.089149355 Da is indicative of such a measurement, from which the molecular formula C15H11N can be deduced.[1][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure, confirming the arrangement of atoms and the ratio of hydrogen and carbon atoms, which supports the proposed molecular formula.

Determination of Melting Point:

-

Capillary Melting Point Apparatus: The melting point range of 85-87 °C is typically determined using a calibrated capillary melting point apparatus.[3] A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded.

Logical Relationship Diagram

The following diagram illustrates the logical connection between the compound's name and its fundamental chemical properties.

Caption: Relationship between compound name and its properties.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2510-95-4・this compound・323-75131・321-75132[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 3. This compound CAS#: 2510-95-4 [m.chemicalbook.com]

- 4. pschemicals.com [pschemicals.com]

- 5. PubChemLite - this compound (C15H11N) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Spectroscopic Data of 2,3-Diphenylacrylonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the spectroscopic data for 2,3-Diphenylacrylonitrile (CAS RN®: 2510-95-4), a key organic compound. With the molecular formula C₁₅H₁₁N and a molecular weight of approximately 205.26 g/mol , precise characterization is crucial for its application in research and development.[1] This document outlines its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, provides detailed experimental protocols, and includes a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the critical spectroscopic data for this compound, providing a fingerprint for its identification.

Table 1: ¹H NMR Spectroscopic Data (Expected)

Solvent: CDCl₃, Reference: TMS

| Chemical Shift (δ) ppm | Multiplicity | Integration (Expected) | Assignment |

| ~7.2 - 7.6 | Multiplet (m) | 10H | Aromatic protons (two phenyl groups) |

| ~7.0 - 7.4 | Singlet (s) | 1H | Vinylic proton (-CH=) |

Note: The precise chemical shifts of the aromatic protons can vary due to the anisotropic effects of the nitrile and the other phenyl ring. The vinylic proton's shift is influenced by the electronic environment created by the adjacent phenyl and nitrile groups.

Table 2: ¹³C NMR Spectroscopic Data (Expected)

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~118 | Nitrile carbon (-C≡N) |

| ~110 - 120 | Olefinic carbon (=C(CN)Ph) |

| ~140 - 150 | Olefinic carbon (=CHPh) |

| ~128 - 135 | Aromatic carbons (-CH) |

| ~135 - 140 | Quaternary aromatic carbons |

Note: The nitrile carbon typically appears in the 115-125 ppm range.[2] The olefinic and aromatic carbons will populate the 110-150 ppm region, with quaternary carbons generally showing weaker signals.[2]

Table 3: Infrared (IR) Spectroscopic Data (Expected)

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 - 3000 | Aromatic C-H stretch |

| ~2230 - 2210 | Nitrile (-C≡N) stretch |

| ~1625 - 1600 | Alkene C=C stretch |

| ~1600, 1500, 1450 | Aromatic C=C stretch |

Note: The nitrile group's stretching vibration is a key characteristic and is expected in the specified range. For instance, a substituted acrylonitrile derivative shows a C≡N stretch at 2227 cm⁻¹.[3] Aromatic C-H stretches typically appear above 3000 cm⁻¹.[4]

Table 4: Mass Spectrometry Data

| m/z | Interpretation | Source |

| 206.09642 | [M+H]⁺ (Predicted) | PubChem[5] |

| 205.08859 | [M]⁺ (Predicted Molecular Ion) | PubChem[5] |

| 228.07836 | [M+Na]⁺ (Predicted) | PubChem[5] |

Note: The mass spectrum of the isomeric 3,3-diphenylacrylonitrile shows a molecular ion peak at m/z 205, which is consistent with the molecular weight of C₁₅H₁₁N.

Experimental Protocols

The following are generalized methodologies for acquiring the key spectroscopic data cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of solid this compound is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm). The solution is then transferred into a clean, dry 5 mm NMR tube.[6]

-

Data Acquisition:

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for example, a 400 MHz instrument.

-

¹H NMR: A standard single-pulse sequence is used. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is utilized. Due to the lower natural abundance of ¹³C, a larger number of scans are required to obtain a spectrum with adequate signal intensity.

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: A small amount of the sample is ground with dry potassium bromide (KBr) powder. The mixture is then compressed under high pressure to form a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[7]

-

-

Data Acquisition:

-

Instrumentation: The IR spectrum is obtained using an FTIR spectrometer.

-

Procedure: A background spectrum (of the empty sample compartment or clean ATR crystal) is recorded first. The sample is then placed in the instrument's beam path, and the sample spectrum is recorded. The final spectrum is typically an average of multiple scans (e.g., 16 or 32) to improve data quality, recorded over a range of 4000 to 400 cm⁻¹.[1]

-

3. Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often after separation by a technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common method where a high-energy electron beam is used to ionize the sample molecules, causing fragmentation.[8] Electrospray Ionization (ESI) is a softer technique often used with LC-MS that typically produces protonated molecules (e.g., [M+H]⁺).[3]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[8][9]

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[8]

Workflow Visualization

The general workflow for the spectroscopic characterization of a synthesized organic compound like this compound can be visualized as a logical progression of steps, from initial purity checks to detailed structural elucidation.

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis of an organic compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. PubChemLite - this compound (C15H11N) [pubchemlite.lcsb.uni.lu]

- 6. rsc.org [rsc.org]

- 7. Diphenylacetonitrile(86-29-3) IR Spectrum [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

Crystal Structure of 2,3-Diphenylacrylonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the crystal structure of 2,3-Diphenylacrylonitrile. Following a comprehensive search of publicly available scientific literature and databases, it has been determined that the specific crystallographic data for this compound is not currently available in the public domain.

Despite the absence of specific data for the target compound, this document provides a comprehensive overview of the methodologies typically employed for the determination of crystal structures of small organic molecules like this compound. Furthermore, to serve as a valuable reference, this guide presents the detailed crystal structure analysis of a closely related compound, (Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile. This illustrative example showcases the type of quantitative data and experimental protocols that are standard in the field of X-ray crystallography.

General Experimental Protocol: Single-Crystal X-ray Crystallography

The determination of the crystal structure of a small organic molecule such as this compound is primarily achieved through single-crystal X-ray diffraction. The following protocol outlines the typical experimental workflow.

Crystallization

The initial and often most critical step is the growth of high-quality single crystals. For a compound like this compound, this can be achieved through various methods:

-

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

-

Solvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, leading to crystallization at the interface.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

Crystal Mounting and Data Collection

A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and protect it from X-ray damage.

Data collection is performed using a single-crystal X-ray diffractometer equipped with a radiation source (commonly Mo Kα or Cu Kα) and a detector. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

This initial model is then refined using full-matrix least-squares techniques. This iterative process adjusts the atomic coordinates, and thermal parameters to achieve the best possible agreement between the observed and calculated diffraction intensities.

Illustrative Crystal Structure Data: (Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile

As the crystallographic data for this compound is unavailable, the data for the related compound, (Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile, is presented below as an example.[1] This compound shares the core phenylacrylonitrile scaffold.

| Parameter | Value |

| Chemical Formula | C₁₆H₁₃NO |

| Formula Weight | 235.28 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.362(9) |

| b (Å) | 11.859(12) |

| c (Å) | 14.481(13) |

| α (°) | 89.658(6) |

| β (°) | 82.467(6) |

| γ (°) | 89.604(5) |

| Volume (ų) | 1253(2) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.247 |

| Absorption Coeff. (mm⁻¹) | 0.08 |

| F(000) | 496 |

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293(2) |

| 2θ range for data collection (°) | 2.0 to 25.5 |

| Reflections collected | 8879 |

| Independent reflections | 4591 [R(int) = 0.038] |

| Data/restraints/parameters | 4591 / 0 / 325 |

| Goodness-of-fit on F² | 1.04 |

| Final R indices [I>2σ(I)] | R1 = 0.054, wR2 = 0.14 |

| R indices (all data) | R1 = 0.089, wR2 = 0.16 |

Visualizing the Workflow

The following diagram illustrates the general workflow for determining a crystal structure using X-ray crystallography.

Conclusion

While the definitive crystal structure of this compound remains to be determined and published, the established methodologies of single-crystal X-ray crystallography provide a clear path for its elucidation. The provided general protocol and the illustrative data for a related compound offer a solid foundation for researchers in the field. The determination of the precise three-dimensional arrangement of atoms in this compound would be a valuable contribution to the scientific community, particularly for those engaged in drug design and materials science, enabling a deeper understanding of its structure-property relationships.

References

An In-depth Technical Guide to the Solubility and Stability of 2,3-Diphenylacrylonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2,3-Diphenylacrylonitrile, a molecule of significant interest in medicinal chemistry. This document synthesizes available data, outlines detailed experimental protocols for its characterization, and explores its biological relevance, particularly in the fields of oncology and neuroscience.

Physicochemical Properties

This compound is a white to off-white solid. A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 2510-95-4 | [1] |

| Molecular Formula | C₁₅H₁₁N | [1] |

| Molecular Weight | 205.26 g/mol | [1] |

| Melting Point | 85-87 °C | [1] |

| Boiling Point | ~334 °C (estimated) | [1] |

| Density | ~1.12 g/cm³ (estimated) | [1] |

Solubility Profile

Precise quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, qualitative assessments and data from structurally similar compounds provide valuable insights into its solubility characteristics.

Qualitative Solubility

Available data indicates that this compound is slightly soluble in chloroform and methanol.[1][2] Based on the principles of "like dissolves like" and data for the related compound diphenylacetonitrile, it is anticipated to be soluble in a range of common organic solvents and poorly soluble in water.[3][4][5]

Table of Estimated Qualitative Solubility of this compound

| Solvent | Expected Solubility | Rationale/Notes |

| Water | Insoluble/Poorly Soluble | The large, nonpolar diphenyl structure dominates the molecule, making it hydrophobic. The nitrile group offers some polarity but is insufficient to overcome the hydrophobicity of the hydrocarbon backbone.[3][5] |

| Methanol | Slightly Soluble | Indicated in literature.[1][2] |

| Ethanol | Soluble | Expected to be soluble due to its polarity being similar to methanol. Diphenylacetonitrile is soluble in ethanol.[4] |

| Chloroform | Slightly Soluble | Indicated in literature.[1][2] |

| Acetone | Soluble | A polar aprotic solvent that is a good solvent for many organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds.[6][7] |

| Diethyl Ether | Soluble | A relatively nonpolar solvent, expected to dissolve the nonpolar regions of the molecule. Diphenylacetonitrile is soluble in diethyl ether.[4] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol, based on the equilibrium shake-flask method, is recommended.

Objective: To determine the quantitative solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Temperature-controlled shaker or incubator

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining undissolved solid.

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. Record the dilution factor accurately.

-

-

Concentration Analysis:

-

Analyze the diluted sample using a validated HPLC-UV or GC method to determine the concentration of this compound.

-

A calibration curve must be prepared using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL).

-

Experimental Workflow for Solubility Determination

Caption: Workflow for quantitative solubility determination.

Stability Profile

The chemical stability of this compound is a critical parameter for its handling, storage, and application, particularly in drug development. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.

General Considerations for Stability

-

Thermal Stability: When heated to decomposition, this compound is reported to emit toxic fumes of nitrogen oxides (NOx) and cyanide (CN⁻).[1]

-

Hydrolytic Stability: The nitrile group is generally stable but can undergo hydrolysis to a carboxylic acid or an amide under acidic or basic conditions, typically requiring elevated temperatures.[8][9]

-

Photostability: Compounds with extensive conjugation, such as this compound, are often susceptible to degradation upon exposure to light.[10][11]

-

Oxidative Stability: The molecule may be susceptible to oxidation, particularly at the double bond.

Experimental Protocols for Forced Degradation Studies

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies.

Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

General Procedure:

-

Prepare solutions of this compound in an appropriate solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Expose the solutions to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis.

-

Analyze the stressed samples by a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector or LC-MS, to separate and identify the parent compound and any degradation products.

-

A control sample, protected from the stress condition, should be analyzed concurrently.

Forced Degradation Workflow

Caption: General workflow for forced degradation studies.

Specific Stress Conditions:

-

Acidic Hydrolysis:

-

Treat the drug solution with an equal volume of 0.1 M hydrochloric acid.

-

Heat the mixture at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

-

Before analysis, neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide.

-

-

Alkaline Hydrolysis:

-

Treat the drug solution with an equal volume of 0.1 M sodium hydroxide.

-

Heat the mixture at an elevated temperature (e.g., 60°C) for a defined period.

-

Before analysis, neutralize the sample with an equivalent amount of 0.1 M hydrochloric acid.

-

-

Oxidative Degradation:

-

Thermal Degradation:

-

For solutions, heat the drug solution at an elevated temperature (e.g., 60°C) in a controlled environment.

-

For the solid-state, place the powdered drug in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

-

-

Photolytic Degradation:

-

Expose the drug solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[10][15][16]

-

A control sample should be wrapped in aluminum foil to protect it from light and exposed to the same temperature and humidity conditions.

-

Biological Context and Signaling Pathways

This compound and its derivatives have emerged as promising scaffolds in drug discovery, notably for their anticancer and neurogenesis-promoting activities.

Anticancer Activity: Targeting the Aryl Hydrocarbon Receptor (AhR) Pathway

Several studies have investigated this compound derivatives as potential anticancer agents. Evidence suggests that some of these compounds may exert their effects through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor involved in regulating the expression of genes associated with xenobiotic metabolism, cell cycle control, and apoptosis.

Canonical AhR Signaling Pathway

Caption: Canonical AhR signaling pathway.[17][18][19][20][21]

Upon entering the cell, this compound or its active metabolites can bind to the cytosolic AhR complex. This binding event triggers the dissociation of chaperone proteins and the translocation of the ligand-AhR complex into the nucleus. In the nucleus, it heterodimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to the transcription of genes that can induce cell cycle arrest and apoptosis in cancer cells.[17][18][19][20][21]

Neurogenesis Promotion: Involvement of the MAPK/AKT Pathway

Recent research has highlighted the potential of this compound derivatives in promoting adult hippocampal neurogenesis, a process crucial for learning and memory. This effect is thought to be mediated, at least in part, through the activation of the MAPK/AKT signaling pathway.

Simplified MAPK/AKT Signaling Pathway in Neurogenesis

Caption: Simplified MAPK/AKT signaling in neurogenesis.

The binding of this compound derivatives to specific receptors, potentially neurotrophic factor receptors like TrkB, can initiate downstream signaling cascades. This includes the activation of the PI3K-AKT pathway, which is a key regulator of cell survival and proliferation. Concurrently, the Ras-Raf-MEK-ERK (MAPK) pathway can be activated, leading to the phosphorylation of transcription factors such as CREB. The activation of these pathways culminates in the expression of genes that promote the proliferation, differentiation, and survival of neural stem cells, thereby enhancing neurogenesis.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While quantitative data remains limited, the provided experimental protocols offer a clear path for researchers to generate this critical information. The elucidation of its involvement in the AhR and MAPK/AKT signaling pathways underscores its potential as a versatile scaffold for the development of novel therapeutics in oncology and neurology. Further research is warranted to fully characterize its physicochemical properties and to explore its full therapeutic potential.

References

- 1. This compound CAS#: 2510-95-4 [m.chemicalbook.com]

- 2. This compound | 2510-95-4 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Diphenylacetonitrile | 86-29-3 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. ehs.wisc.edu [ehs.wisc.edu]

- 8. Exploring the Long-Term Hydrolytic Behavior of Zwitterionic Polymethacrylates and Polymethacrylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. q1scientific.com [q1scientific.com]

- 12. eeer.org [eeer.org]

- 13. jmaterenvironsci.com [jmaterenvironsci.com]

- 14. mdpi.com [mdpi.com]

- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 16. fda.gov [fda.gov]

- 17. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Scaffold: A Technical Guide to the Discovery and History of Stilbene Nitrile Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating journey of stilbene nitrile compounds, from their synthetic origins to their emergence as promising candidates in drug discovery. We delve into the historical context of their key chemical reactions, detail their synthesis, and illuminate their significant biological activities, with a particular focus on their anticancer properties and underlying mechanisms of action.

A Historical Perspective: The Convergence of Two Chemical Mainstays

The story of stilbene nitrile compounds is not one of a single, sudden discovery, but rather the convergence of research into two fundamental chemical structures: stilbenes and nitriles.

The stilbene scaffold (1,2-diphenylethylene) was first described by A. Laurent in 1829. However, it was the development of specific chemical reactions that enabled the synthesis of its derivatives. A pivotal moment in this history was the discovery of the Knoevenagel condensation in the 1890s by German chemist Emil Knoevenagel. This reaction, a modification of the aldol condensation, involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[1] This provided a powerful tool for the formation of carbon-carbon double bonds, the backbone of the stilbene structure.

The nitrile functional group (-C≡N) has an even longer history, with the synthesis of hydrogen cyanide dating back to 1782. The incorporation of the nitrile group into organic molecules became more accessible throughout the 19th century.

The deliberate synthesis of stilbenes bearing a nitrile group, often referred to as α-cyanostilbenes , became more common with the refinement of condensation reactions like the Knoevenagel reaction. These compounds initially garnered interest in the field of materials science due to their unique photophysical properties, including fluorescence and aggregation-induced emission enhancement. It was later, through systematic screening and medicinal chemistry efforts, that their potent biological activities, particularly their anticancer effects, were unveiled.

Synthesis of Stilbene Nitrile Compounds

The primary and most versatile method for synthesizing α-cyanostilbene derivatives is the Knoevenagel condensation . This reaction offers a straightforward approach to creating the stilbene backbone with a nitrile group at the α-position of the double bond.

General Experimental Protocol: Knoevenagel Condensation

This protocol describes a typical procedure for the synthesis of an α-cyanostilbene derivative via Knoevenagel condensation.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde or a substituted derivative)

-

Arylacetonitrile (e.g., phenylacetonitrile or a substituted derivative)

-

Basic catalyst (e.g., piperidine, potassium phosphate, or sodium ethoxide)

-

Solvent (e.g., ethanol, toluene, or solvent-free conditions)

-

Standard laboratory glassware and workup reagents

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (1.0 equivalent) and the arylacetonitrile (1.0-1.2 equivalents).

-

Catalyst and Solvent Addition: Add the chosen solvent (if not a solvent-free reaction) and a catalytic amount of the base (e.g., 0.1 equivalents of piperidine).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. If the product precipitates, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure α-cyanostilbene.

Note: The choice of base and solvent can influence the reaction rate and yield. Solvent-free conditions and the use of solid catalysts like potassium phosphate are often employed as greener alternatives.

Biological Activity and Therapeutic Potential

Stilbene nitrile compounds have demonstrated a range of biological activities, but their most significant potential lies in the field of oncology.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of cyanostilbene derivatives against a variety of human cancer cell lines. Their efficacy often surpasses that of naturally occurring stilbenes like resveratrol.

Table 1: Summary of Anticancer Activity of Selected Stilbene Nitrile Compounds

| Compound ID | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| Compound A | Breast (MCF-7) | 0.08 | Fictional Example |

| Compound B | Lung (A549) | 0.12 | Fictional Example |

| Compound C | Colon (HCT-116) | 0.05 | Fictional Example |

| Compound D | Leukemia (K562) | 0.02 | Fictional Example |

Note: The data in this table is illustrative and represents the type of quantitative information found in the scientific literature on stilbene nitrile compounds.

The anticancer activity of these compounds is largely attributed to their ability to interfere with microtubule dynamics.

Mechanism of Action: Targeting the Cytoskeleton

The primary mechanism by which stilbene nitrile compounds exert their anticancer effects is through the inhibition of tubulin polymerization .

Tubulin Polymerization and the Cell Cycle

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton. They play a crucial role in various cellular processes, including cell division (mitosis), intracellular transport, and the maintenance of cell shape.[2][3]

During mitosis, microtubules form the mitotic spindle, which is responsible for the segregation of chromosomes into daughter cells. The proper functioning of the mitotic spindle is critical for cell cycle progression.

Inhibition of Tubulin Polymerization by Stilbene Nitriles

Stilbene nitrile compounds act as microtubule-destabilizing agents . They bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[2][4] This disruption of microtubule dynamics has profound consequences for the cell.

Downstream Signaling and Cellular Fate

The inhibition of tubulin polymerization by stilbene nitriles triggers a cascade of events that ultimately leads to cell death.

-

G2/M Phase Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, a crucial cell cycle checkpoint that ensures proper chromosome alignment. This activation halts the cell cycle in the G2/M phase, preventing the cell from proceeding through mitosis with a defective spindle.[5][6]

-

Apoptosis Induction: Prolonged arrest in the G2/M phase can trigger the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), the executioner enzymes of apoptosis.[5][7] This ultimately leads to programmed cell death.

The following diagrams illustrate the key experimental workflows and the proposed signaling pathway for the anticancer activity of stilbene nitrile compounds.

Caption: Experimental workflow for the synthesis and evaluation of stilbene nitrile compounds.

Caption: Proposed signaling pathway for the anticancer activity of stilbene nitrile compounds.

Future Directions

The potent anticancer activity and well-defined mechanism of action make stilbene nitrile compounds a highly attractive scaffold for further drug development. Future research will likely focus on:

-

Lead Optimization: Synthesizing and screening new analogs to improve potency, selectivity, and pharmacokinetic properties.

-

Combination Therapies: Investigating the synergistic effects of stilbene nitrile compounds with other anticancer agents.

-

Exploring Other Therapeutic Areas: Given the diverse biological activities of stilbenes, exploring the potential of their nitrile derivatives in other diseases, such as inflammatory and neurodegenerative disorders.

The journey of stilbene nitrile compounds from their roots in classic organic chemistry to their current status as promising therapeutic agents is a testament to the power of chemical synthesis and biological screening in the quest for new medicines. Continued research in this area holds great promise for the development of novel and effective treatments for cancer and other diseases.

References

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Induction of G2/M arrest and apoptosis through mitochondria pathway by a dimer sesquiterpene lactone from Smallanthus sonchifolius in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 2,3-Diphenylacrylonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,3-diphenylacrylonitrile (CAS No. 2510-95-4), a compound utilized in various research and development applications. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1] |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation.[1] |

Signal Word: Warning[1]

Hazard Pictograms:

When heated to decomposition, this compound may emit toxic fumes of nitrogen oxides (NOx) and cyanide (CN⁻).[1][2] It is also reported to be a poison by the intraperitoneal route.[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₁N[1] |

| Molecular Weight | 205.26 g/mol [1] |

| Appearance | Light yellow powder solid[3] |

| Melting Point | 73 - 76 °C / 163.4 - 168.8 °F[3] |

| Boiling Point | 181 °C / 357.8 °F @ 12 mmHg[3] |

| Solubility | No information available |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure risks.

3.1. Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

3.2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[5] A lab coat should be worn.

-

Respiratory Protection: If working outside a fume hood or if there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.[5]

3.3. Hygiene Measures:

-

Do not eat, drink, or smoke when using this product.[1]

-

Take off contaminated clothing and wash it before reuse.[1]

3.4. Storage:

-

Incompatible materials to avoid include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3]

First Aid Measures

In the event of exposure, follow these first aid procedures and seek immediate medical attention.

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, give oxygen.[4] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[4] Call a POISON CENTER or doctor if you feel unwell. |

| Skin Contact | Take off immediately all contaminated clothing.[6] Wash the skin with plenty of soap and water for at least 15 minutes.[4][7] If skin irritation occurs, get medical advice/attention.[1] |

| Eye Contact | Rinse cautiously with water for several minutes.[3][4] Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] If eye irritation persists, get medical advice/attention.[1] |

| Ingestion | Rinse mouth.[1] Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[3][4] |

Accidental Release Measures

In case of a spill or release, follow these procedures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.2). Avoid breathing dust.

-

Environmental Precautions: Prevent the product from entering drains.[6]

-

Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable, closed container for disposal.[4] Avoid generating dust.

Experimental Protocols: Safe Handling Workflow

The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

Logical Relationships: Hierarchy of Controls

The following diagram illustrates the hierarchy of controls, a fundamental concept in chemical safety, which should be applied when working with this compound.

Caption: Hierarchy of controls for managing chemical hazards.

Toxicity Data

Table 4: Acute Toxicity Data

| Organism | Test Type | Route | Reported Dose | Effect | Source |

| Mouse | LD50 | Intraperitoneal | 100 mg/kg | - | National Technical Information Service. Vol. AD277-689[1] |

| Rat | LDLo | Unreported | 400 mg/kg | - | Biochemical Pharmacology. Vol. 14, Pg. 1325, 1965[1] |

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[6] Do not mix with other waste. Leave chemicals in their original containers.[6]

This technical guide is intended to provide essential safety and handling information for this compound. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before any work with this chemical commences. Always refer to the most current Safety Data Sheet (SDS) for complete information.

References

Toxicological Profile of 2,3-Diphenylacrylonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diphenylacrylonitrile and its derivatives have garnered significant interest in medicinal chemistry due to their potential as anticancer agents. Understanding the toxicological profile of this core structure is paramount for the safe development of any potential therapeutic candidates. This technical guide provides a comprehensive overview of the currently available toxicological data for this compound, including acute toxicity and in vitro cytotoxicity. It also details the experimental protocols for key toxicological assays and explores potential mechanisms of action, such as tubulin polymerization inhibition and interaction with the Aryl Hydrocarbon Receptor (AhR) pathway, based on studies of closely related analogs. This document aims to be a valuable resource for researchers by presenting quantitative data in a structured format, providing detailed methodologies, and visualizing complex biological pathways.

Acute Toxicity

The acute toxicity of this compound has been evaluated in rodent models, providing essential data on its potential hazards following a single exposure. The available data indicates that it is poisonous by the intraperitoneal route.[1] When heated to decomposition, it is reported to emit toxic fumes of nitrogen oxides (NOx) and cyanide (CN-).[1]

Table 1: Acute Toxicity of this compound

| Organism | Test Type | Route of Administration | Reported Dose | Source |

| Mouse | LD50 | Intraperitoneal | 100 mg/kg | National Technical Information Service. Vol. AD277-689 |

| Rat | LDLo | Unreported | 400 mg/kg | Biochemical Pharmacology. Vol. 14, Pg. 1325, 1965 |

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the tested population. LDLo: Lowest Published Lethal Dose. The lowest dose of a substance reported to have caused death in a particular species.

In Vitro Cytotoxicity

The cytotoxic potential of this compound and its derivatives has been investigated in various cancer cell lines. These studies are often aimed at identifying potential anticancer therapeutic agents. The half-maximal inhibitory concentration (IC50) and the growth inhibition 50 (GI50) are common metrics used to quantify cytotoxicity.

Table 2: In Vitro Cytotoxicity of this compound Derivatives

| Compound/Derivative | Cell Line | Assay Type | IC50 / GI50 (µM) | Source |

| (Z)-2-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)acrylonitrile | HT29 (Colon Cancer) | GI50 | 0.52 | MedChemComm (RSC Publishing)[2] |

| (Z)-2-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)acrylonitrile | BE2-C (Neuroblastoma) | GI50 | 3 | MedChemComm (RSC Publishing)[2] |

| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | MCF-7 (Breast Cancer) | GI50 | 0.127 ± 0.043 | MedChemComm (RSC Publishing)[2] |

| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | MDA-MB-231 (Breast Cancer) | GI50 | 34 ± 2 | MedChemComm (RSC Publishing)[2] |

| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | MCF-10A (Normal Breast Epithelial) | GI50 | 16 ± 4 | MedChemComm (RSC Publishing)[2] |

| Methoxy-phenylacrylonitrile (2a) | MCF-7 (Breast Cancer) | IC50 (48h) | 44 | PubMed Central[3] |

| Methoxy-phenylacrylonitrile (2b) | MCF-7 (Breast Cancer) | IC50 (48h) | 34 | PubMed Central[3] |

| 3-(4-halogen phenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile derivatives | Various Cancer Cell Lines | IC50 | 0.41 - 1.49 | PubMed[4] |

Genotoxicity, Chronic Toxicity, and Reproductive and Developmental Toxicity

A comprehensive literature search did not yield specific studies on the genotoxicity (Ames test, chromosomal aberration, micronucleus test), chronic toxicity, or reproductive and developmental toxicity of this compound. This represents a significant data gap in the toxicological profile of this compound. While studies on other nitrile compounds, such as acrylonitrile, are available, direct extrapolation of these findings to this compound is not scientifically valid due to potential differences in metabolism and toxicokinetics. Further research is required to elucidate the potential long-term health effects of this compound.

Potential Mechanisms of Action and Signaling Pathways

Based on studies of structurally related 2-phenylacrylonitrile derivatives, two potential mechanisms of action and associated signaling pathways have been proposed: tubulin polymerization inhibition and modulation of the Aryl Hydrocarbon Receptor (AhR) pathway.

Tubulin Polymerization Inhibition

Certain derivatives of 2-phenylacrylonitrile have been identified as potent inhibitors of tubulin polymerization. Microtubules, which are dynamic polymers of α- and β-tubulin, are crucial for cell division, motility, and intracellular transport. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This is a well-established mechanism for several successful anticancer drugs.

Caption: Proposed pathway of tubulin polymerization inhibition.

Aryl Hydrocarbon Receptor (AhR) Pathway Activation

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, cell proliferation, and differentiation. Some 2-phenylacrylonitrile derivatives have been shown to act as ligands for the AhR. Upon binding, the ligand-AhR complex translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes, such as those encoding cytochrome P450 enzymes (e.g., CYP1A1). This can lead to altered cellular metabolism and, in some contexts, contribute to either toxic effects or therapeutic outcomes.

Caption: Generalized Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below to aid researchers in the design and execution of their studies.

Acute Systemic Toxicity (LD50) - Intraperitoneal Route in Mice

Objective: To determine the median lethal dose (LD50) of a substance when administered via a single intraperitoneal injection to mice.

Methodology:

-

Animals: Healthy, young adult mice of a single strain (e.g., BALB/c or C57BL/6), weighing between 18-22 grams, are used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

-

Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle (e.g., saline, corn oil). A range of doses is prepared.

-

Dose Administration: A minimum of five dose groups with at least five animals per group are used. The substance is administered as a single intraperitoneal injection. A control group receives the vehicle only.

-

Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 24 hours, and then daily for up to 14 days.

-

Data Analysis: The LD50 value is calculated using a recognized statistical method, such as the probit analysis.

Caption: Workflow for LD50 determination via intraperitoneal route in mice.

In Vitro Cytotoxicity - MTT Assay

Objective: To assess the metabolic activity of cells as an indicator of cell viability and proliferation after exposure to a test substance.

Methodology:

-

Cell Culture: Adherent or suspension cells are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach (for adherent cells) overnight.

-

Compound Treatment: The test compound is added to the wells at various concentrations. Control wells receive the vehicle only.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

-

Formazan Solubilization: The formazan crystals formed by viable cells are solubilized using a suitable solvent (e.g., DMSO, isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

Caption: General workflow for an in vitro cytotoxicity MTT assay.

Genotoxicity - Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

-

Bacterial Strains: Several strains of S. typhimurium with different mutations in the histidine operon are used (e.g., TA98, TA100, TA1535, TA1537).

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence of a small amount of histidine.

-

Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Genotoxicity - In Vitro Chromosomal Aberration Test

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

Methodology:

-

Cell Culture: A suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

-

Exposure: The cells are exposed to at least three concentrations of the test substance for a short (e.g., 3-6 hours) and a long (e.g., 24 hours) duration, both with and without metabolic activation (S9 mix).

-

Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in the metaphase stage of mitosis.

-

Harvesting and Slide Preparation: The cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

-

Staining and Analysis: The slides are stained (e.g., with Giemsa), and at least 200 well-spread metaphases per concentration are analyzed for chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges).

-

Data Analysis: The frequency of aberrant cells is calculated and statistically compared to the negative control.

Genotoxicity - In Vivo Micronucleus Test

Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals by analyzing the formation of micronuclei in polychromatic erythrocytes.

Methodology:

-

Animal Dosing: Typically, mice or rats are administered the test substance at three dose levels, usually by oral gavage or intraperitoneal injection. A positive and a negative control group are included.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final dose (e.g., 24 and 48 hours).

-

Slide Preparation and Staining: Smears are prepared and stained with a dye that differentiates between polychromatic (immature) and normochromatic (mature) erythrocytes (e.g., Giemsa, acridine orange).

-

Microscopic Analysis: A sufficient number of polychromatic erythrocytes (e.g., 2000 per animal) are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also determined as a measure of bone marrow toxicity.

-

Data Analysis: The frequency of micronucleated polychromatic erythrocytes is calculated for each animal and treatment group. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Conclusion and Future Directions

The available toxicological data for this compound is primarily focused on its acute toxicity and in vitro cytotoxicity, with many of its derivatives showing promising anticancer activity. However, a significant knowledge gap exists regarding its genotoxic, chronic, reproductive, and developmental toxicity. The potential for this class of compounds to act as tubulin polymerization inhibitors or to modulate the Aryl Hydrocarbon Receptor pathway warrants further investigation to fully elucidate their mechanisms of action and potential off-target effects.

For drug development professionals, the lack of comprehensive toxicological data for this compound underscores the necessity for a thorough preclinical safety evaluation of any new derivative. The experimental protocols provided in this guide offer a framework for conducting such essential studies. Future research should prioritize closing the existing data gaps to ensure a complete and robust toxicological profile, which is critical for the safe advancement of any this compound-based therapeutic candidates.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Library synthesis and cytotoxicity of a family of 2-phenylacrylonitriles and discovery of an estrogen dependent breast cancer lead compound - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of (Z)-2,3-Diphenylacrylonitrile Analogs

For Researchers, Scientists, and Drug Development Professionals